cis-Dichlorobis(3,5-dimethylpyridine)platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Dichlorobis(3,5-dimethylpyridine)platinum: is a coordination complex of platinumThe molecular formula of this compound is C14H18Cl2N2Pt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dichlorobis(3,5-dimethylpyridine)platinum typically involves the reaction of platinum(II) chloride with 3,5-dimethylpyridine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or acetone .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: cis-Dichlorobis(3,5-dimethylpyridine)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed:
Substitution Reactions: Products include various platinum complexes with different ligands, such as cis-Dichlorobis(triphenylphosphine)platinum.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used, resulting in different platinum oxidation states.
Wissenschaftliche Forschungsanwendungen
cis-Dichlorobis(3,5-dimethylpyridine)platinum has several scientific research applications:
Wirkmechanismus
The mechanism of action of cis-Dichlorobis(3,5-dimethylpyridine)platinum involves its interaction with cellular components, particularly DNA. The platinum center forms covalent bonds with the nitrogen atoms of the DNA bases, leading to the formation of DNA cross-links. These cross-links inhibit DNA replication and transcription, ultimately resulting in cell death . The compound’s ability to form such cross-links makes it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
cis-Dichlorobis(pyridine)platinum(II): Similar structure but with pyridine instead of 3,5-dimethylpyridine.
cis-Dichlorobis(triphenylphosphine)platinum(II): Contains triphenylphosphine ligands instead of 3,5-dimethylpyridine.
cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Contains dimethyl sulfoxide ligands instead of 3,5-dimethylpyridine.
Uniqueness: The methyl groups on the pyridine rings can affect the electronic properties of the platinum center, making it distinct from other similar compounds .
Eigenschaften
91602-67-4 | |
Molekularformel |
C14H18Cl2N2Pt |
Molekulargewicht |
480.3 g/mol |
IUPAC-Name |
dichloroplatinum;3,5-dimethylpyridine |
InChI |
InChI=1S/2C7H9N.2ClH.Pt/c2*1-6-3-7(2)5-8-4-6;;;/h2*3-5H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
UHMAWGWYPVTXFT-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=CN=C1)C.CC1=CC(=CN=C1)C.Cl[Pt]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.